8-(4-butoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-(4-butoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which involves two rings sharing a single atom The compound’s structure includes a triazaspirodecane core, which is a bicyclic system containing nitrogen atoms, and various functional groups such as butoxybenzoyl and phenylethyl groups
Mechanism of Action
Target of Action
The primary target of 8-(4-Butoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the delta opioid receptor (DOR) . DORs are potential targets for neurological and psychiatric disorders .
Mode of Action
8-(4-Butoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione appears to bind to the orthosteric site of the DOR based on docking and molecular dynamic simulation . This interaction with the DOR leads to changes in the receptor’s activity .
Biochemical Pathways
The compound’s interaction with the DOR affects the signaling pathways associated with this receptor . The most potent agonist hit compound is slightly biased towards G-protein signaling .
Result of Action
The result of 8-(4-Butoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione’s action is its anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice .
Biochemical Analysis
Biochemical Properties
It has been identified as a novel chemotype of delta opioid receptor agonists . It appears to bind to the orthosteric site based on docking and molecular dynamic simulation
Cellular Effects
Preliminary studies suggest that it may have anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice .
Molecular Mechanism
It is known to bind to the orthosteric site of delta opioid receptors, suggesting a potential role in modulating opioid signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-butoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from commercially available reagents. One common approach involves the formation of the spirocyclic core through a cyclization reaction. For example, the reaction between tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane can be used to form the spirocyclic intermediate . Subsequent functionalization steps introduce the butoxybenzoyl and phenylethyl groups under specific reaction conditions, such as the use of appropriate catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
8-(4-butoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
8-(4-butoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: This compound shares a similar spirocyclic core but lacks the butoxybenzoyl and phenylethyl groups.
8-(2-phenylethyl)-8-azaspiro[4.5]decane-7,9-dione: Another related compound with a different substitution pattern.
8-((5-methyl-2-furyl)methylene)-6,10-dioxaspiro[4.5]decane-7,9-dione: A spirocyclic compound with distinct functional groups.
Uniqueness
The uniqueness of 8-(4-butoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione lies in its specific combination of functional groups and spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-(4-butoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4/c1-2-3-19-33-22-11-9-21(10-12-22)23(30)28-17-14-26(15-18-28)24(31)29(25(32)27-26)16-13-20-7-5-4-6-8-20/h4-12H,2-3,13-19H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDPJSLAQRFTGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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